2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(Prop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The prop-2-en-1-yl group is introduced through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the functional groups.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group instead of the prop-2-en-1-yl group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: A compound with a carboxylic acid group instead of the aldehyde group.
Uniqueness
2-(Prop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is unique due to the combination of its bicyclic structure with the reactive prop-2-en-1-yl and carbaldehyde functional groups
Properties
Molecular Formula |
C11H16O |
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Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-prop-2-enylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,8-10H,1,3-7H2 |
InChI Key |
SCYLMNLLKSEHII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CCC1C2)C=O |
Origin of Product |
United States |
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